N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a heterocyclic compound featuring a triazolopyridine core substituted at position 8 with a 3-methyl-1,2,4-oxadiazole moiety. A methylene bridge links the triazolopyridine’s position 3 to the indazole-3-carboxamide group. The indazole moiety, in particular, is associated with kinase inhibition and metabolic stability, while the oxadiazole group may enhance solubility and electronic properties .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h2-8H,9H2,1H3,(H,19,27)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURITZJUQOAMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO .
Next, the triazolopyridine moiety is constructed, often through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids. The final step involves coupling the triazolopyridine intermediate with an indazole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure includes:
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A 1,2,4-oxadiazole ring (electron-deficient aromatic system).
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A 1,2,4-triazolo[4,3-a]pyridine scaffold (π-rich system).
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An indazole-3-carboxamide group (acidic NH and nucleophilic carbonyl oxygen).
Nucleophilic Substitution at Oxadiazole
The oxadiazole ring undergoes substitution reactions due to its electron-deficient nature. For example:
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Reaction with alkylamines (e.g., methylamine) replaces the oxadiazole oxygen, generating substituted triazole derivatives .
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SNAr (nucleophilic aromatic substitution) with thiols or phenols forms thioether or aryl ether linkages.
Example Reaction:
Electrophilic Aromatic Substitution
The triazolo-pyridine core participates in halogenation (e.g., bromination at C-5) under mild conditions (e.g., NBS in DCM) . This modification enhances solubility or enables cross-coupling reactions.
Carboxamide Hydrolysis
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group hydrolyzes to form indazole-3-carboxylic acid and the corresponding amine . This reaction is critical for prodrug activation or metabolite studies.
Synthetic Modifications
Multi-step synthesis routes involve:
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Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives.
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Triazole-Pyridine Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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Carboxamide Coupling : HATU/DIPEA-mediated amide bond formation between indazole-3-carboxylic acid and the triazole-pyridine amine .
Optimization Parameters :
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Temperature : 80–120°C for cyclization steps.
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Solvent : Polar aprotic solvents (DMF, DMSO) for SNAr; THF for hydrolysis .
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Catalysts : Cu(I) for triazole formation; Pd for cross-coupling .
Mechanistic Insights
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Oxadiazole Ring Stability : Resists thermal decomposition below 200°C but undergoes ring-opening in strong acids (e.g., H₂SO₄).
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Triazole-Pyridine Reactivity : The fused triazole increases electron density in the pyridine ring, favoring electrophilic attack at specific positions .
Biological Implications
Reaction products have shown:
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Enhanced Bioactivity : Substituted oxadiazoles improve binding to kinase targets (e.g., EGFR) .
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Metabolic Stability : Hydrolysis-resistant derivatives exhibit prolonged half-life in vitro .
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| A | Brominated | 0.8 μM (EGFR inhibition) |
| B | Methyl ether | 2.1 μM (Antiproliferative) |
Research Gaps
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazoles and triazoles possess significant anticancer properties. The specific compound under discussion has shown promise in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interfere with cellular pathways involved in cancer proliferation and survival. Studies have demonstrated that it can inhibit key enzymes related to tumor growth, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .
- Case Study : In a series of tests conducted by Arafa et al., several oxadiazole derivatives were screened for anticancer activity. Among these, compounds similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that the presence of the oxadiazole ring enhances its effectiveness against various bacterial strains.
- Mechanism : The antimicrobial action is thought to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Additionally, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties.
- Research Findings : Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
Screening Compounds
This compound is being investigated as a lead compound in drug discovery programs aimed at developing novel anticancer and antimicrobial agents.
Structure Activity Relationship (SAR) Studies
Ongoing SAR studies focus on modifying the chemical structure to enhance potency and selectivity against target diseases. Researchers are exploring various substituents at different positions on the heterocycles to optimize biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infectious diseases.
Comparison with Similar Compounds
Heterocycle Substitution: Indazole vs. Indole
Oxadiazole Positional Isomerism (7 vs. 8)
- The target compound’s oxadiazole at position 8 may alter the triazolopyridine’s electron density and steric profile compared to the 7-substituted analog . Computational modeling suggests that 8-substitution could favor planar alignment with protein kinase ATP-binding pockets, a hypothesis supported by similar triazolopyridine derivatives .
Methyl Substitution Effects
- However, this modification may sterically hinder interactions with deep hydrophobic pockets in targets like PARP or kinases .
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound incorporates multiple pharmacophores that suggest a wide range of therapeutic applications. The presence of the 1,2,4-oxadiazole and triazole moieties indicates possible antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.375 g/mol. Its structure features an indazole core linked to a triazole and oxadiazole substituent, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O4 |
| Molecular Weight | 392.375 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, oxadiazoles have been reported to exhibit antibacterial activity against resistant strains of bacteria due to their ability to interfere with bacterial cell wall synthesis and function .
Antitumor Activity
Research has shown that derivatives of triazole and oxadiazole can induce apoptosis in cancer cells. A study highlighted that certain triazole derivatives displayed IC50 values in the nanomolar range against several cancer cell lines, suggesting potent anticancer effects . The incorporation of these moieties in this compound may enhance its efficacy against tumors.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways by inhibiting NF-kB signaling .
The biological activities of this compound may involve several biochemical pathways:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in pathogens and cancer cells.
- Modulation of Signaling Pathways : By influencing pathways such as apoptosis and inflammation through receptor interaction or enzyme modulation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to the oxadiazole and triazole frameworks:
- Anticancer Activity : In vitro studies demonstrated that certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., colon carcinoma HCT116) with IC50 values as low as 6.2 μM .
- Antimicrobial Screening : A series of oxadiazole derivatives were tested against pathogenic bacteria; some exhibited activity comparable to standard antibiotics like chloramphenicol .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-a]pyridine core in this compound?
Answer: The triazolo[4,3-a]pyridine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyridine precursors with hydrazine derivatives under reflux conditions. For example, hydrazine hydrate can facilitate ring closure to form the triazole moiety, as demonstrated in analogous triazoloquinazoline syntheses . Key parameters include:
- Solvent selection : Ethanol or DMF is often used to enhance solubility and reaction efficiency.
- Catalysts : Benzyltributylammonium bromide may accelerate cyclization .
- Temperature : Reactions are typically conducted at 80–100°C for 6–12 hours.
Table 1: Example Reaction Conditions for Triazole Formation
| Parameter | Typical Value | Reference |
|---|---|---|
| Solvent | DMF or ethanol | |
| Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Catalyst | Benzyltributylammonium |
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Answer: A combination of 1H/13C NMR , FT-IR , and mass spectrometry is critical. For example:
- NMR : The indazole and triazole protons appear as distinct singlets in the aromatic region (δ 7.5–9.0 ppm). Coupling constants between pyridine and triazole protons confirm ring fusion .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the oxadiazole and triazole rings, ensuring correct stereoelectronic alignment .
- HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?
Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) identifies binding modes by simulating interactions between the compound’s heterocyclic moieties and target active sites. For example:
- Triazole and oxadiazole groups may form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .
- Indazole carboxamide can act as a hydrogen bond donor/acceptor, mimicking natural substrates.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Table 2: Example Docking Parameters for Kinase Targets
| Parameter | Value | Reference |
|---|---|---|
| Grid Box Size | 25 × 25 × 25 ų | |
| Exhaustiveness | 100 | |
| Target PDB ID | 3LD6 (14α-demethylase) |
Q. How can contradictory bioactivity data (e.g., antibacterial vs. anticancer results) be resolved?
Answer: Contradictions often arise from assay conditions or off-target effects. To resolve them:
Orthogonal assays : Repeat antibacterial (e.g., MIC against S. aureus) and anticancer (e.g., MTT assay on HeLa cells) tests under standardized conditions .
Target-specific profiling : Use siRNA or CRISPR-Cas9 to knock down suspected targets (e.g., topoisomerase II for anticancer activity) .
Metabolomics : Track compound degradation products that may differentially affect assays .
Q. What strategies optimize SAR for enhancing metabolic stability without compromising potency?
Answer: Structure-activity relationship (SAR) optimization involves:
- Oxadiazole modification : Replace the 3-methyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Indazole substitution : Introduce para-fluoro or methoxy groups to improve membrane permeability (logP < 3) .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
Table 3: Example SAR Modifications and Outcomes
| Modification | Effect on Stability | Potency Change | Reference |
|---|---|---|---|
| 3-CF₃ oxadiazole | ↑ t₁/₂ (2.5 → 6.8 h) | No loss | |
| Indazole-4-OCH₃ | logP: 2.1 → 1.8 | IC50 ↓ 30% | |
| Ethyl carboxamide | AUC ↑ 3-fold | Potency ↓ 15% |
Q. How can reaction path search methods (e.g., ICReDD’s quantum-chemical approach) improve synthetic yield?
Answer: The ICReDD framework combines quantum calculations and experimental data to predict optimal reaction pathways:
Transition state analysis : Identifies energy barriers for key steps like oxadiazole ring formation .
Solvent optimization : Recommends dimethylacetamide over DMF for higher yields (85% vs. 67%) via solvation energy modeling .
Catalyst screening : Identifies Pd(OAc)₂ as superior to CuI for Suzuki couplings involving the pyridinyl group .
Q. Methodological Considerations
Q. What analytical techniques validate the absence of regioisomeric impurities in the final product?
Answer:
Q. How can ultrasound-assisted synthesis reduce reaction time for oxadiazole formation?
Answer: Ultrasound (20–40 kHz) enhances cavitation, accelerating cyclization:
- Reaction time : Reduced from 12 hours to 2 hours for oxadiazole formation .
- Yield improvement : 72% → 89% due to efficient mixing and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
